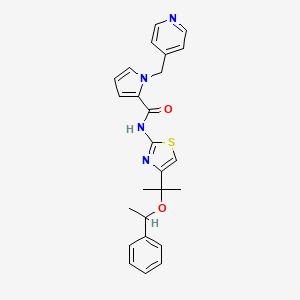

![molecular formula C26H28BrCl2N3O3 B10857810 (4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride](/img/structure/B10857810.png)

(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BAY-6672 (hydrochloride) is a potent and selective antagonist of the prostaglandin F receptor (FP receptor, PTGFR). This compound has been developed to explore the potential of FP receptor antagonism as a therapeutic approach, particularly for conditions such as idiopathic pulmonary fibrosis .

Preparation Methods

The synthesis of BAY-6672 (hydrochloride) involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:

Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of functional groups: Various functional groups, such as bromine and pyrrolidine, are introduced through substitution reactions.

Final coupling and purification: The final product is obtained by coupling the quinoline derivative with other necessary components, followed by purification to achieve the desired purity level

Chemical Reactions Analysis

BAY-6672 (hydrochloride) undergoes several types of chemical reactions, including:

Substitution reactions: The introduction of bromine and pyrrolidine groups is achieved through substitution reactions.

Coupling reactions: The final product is obtained through coupling reactions involving the quinoline core and other components.

Oxidation and reduction reactions: These reactions are used to modify the oxidation state of various functional groups within the molecule

Common reagents and conditions used in these reactions include:

Bromine: Used for bromination reactions.

Catalysts: Various catalysts are used to facilitate coupling reactions.

Scientific Research Applications

BAY-6672 (hydrochloride) has several scientific research applications, including:

Chemistry: Used as a chemical probe to study the prostaglandin F receptor and its role in various biological processes.

Biology: Employed in cellular assays to investigate the effects of FP receptor antagonism on cytokine production and tissue contraction.

Medicine: Explored as a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis, where it has shown efficacy in reducing pro-fibrotic and inflammatory biomarkers in animal models

Industry: Utilized in the development of new therapeutic agents targeting the prostaglandin F receptor

Mechanism of Action

BAY-6672 (hydrochloride) exerts its effects by selectively binding to and antagonizing the prostaglandin F receptor (FP receptor, PTGFR). This receptor mediates the biological actions of prostaglandin F2α, which plays a significant role in smooth muscle constriction, vascular and bronchoconstriction, and inflammation. By blocking this receptor, BAY-6672 (hydrochloride) inhibits these biological actions, leading to reduced inflammation and fibrosis .

Comparison with Similar Compounds

BAY-6672 (hydrochloride) is unique in its high selectivity and potency as an FP receptor antagonist. It has been shown to have over 420-fold selectivity compared to other prostaglandin receptors, such as EP1-4, DP, CRTH2, and IP . Similar compounds include:

BAY-403: A negative control compound used in studies alongside BAY-6672 (hydrochloride).

Ro 11-1464: Another prostaglandin receptor antagonist with different selectivity and potency profiles

BAY-6672 (hydrochloride) stands out due to its high selectivity and efficacy in reducing pro-fibrotic and inflammatory biomarkers, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

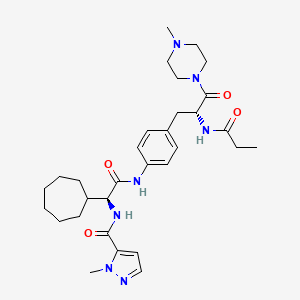

Molecular Formula |

C26H28BrCl2N3O3 |

|---|---|

Molecular Weight |

581.3 g/mol |

IUPAC Name |

(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C26H27BrClN3O3.ClH/c1-16-24(20-14-18(27)9-10-22(20)30-25(16)31-12-4-5-13-31)26(34)29-15-17(8-11-23(32)33)19-6-2-3-7-21(19)28;/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,29,34)(H,32,33);1H/t17-;/m0./s1 |

InChI Key |

GTKCWLJRFBWMPZ-LMOVPXPDSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NC[C@H](CCC(=O)O)C4=CC=CC=C4Cl.Cl |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NCC(CCC(=O)O)C4=CC=CC=C4Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B10857733.png)

![[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride](/img/structure/B10857735.png)

![(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10857742.png)

![5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole](/img/structure/B10857743.png)

![[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10857785.png)

![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)

![3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid](/img/structure/B10857796.png)

![(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B10857803.png)